3'-(2-Butylamino)-3'-deoxyadenosine
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Overview
Description
3’-(2-Butylamino)-3’-deoxyadenosine is a synthetic nucleoside analog. This compound is structurally similar to adenosine but features a butylamino group at the 2’ position and lacks a hydroxyl group at the 3’ position. These modifications can significantly alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Butylamino)-3’-deoxyadenosine typically involves multiple steps, starting from adenosine. The key steps include the protection of functional groups, selective deoxygenation at the 3’ position, and the introduction of the butylamino group at the 2’ position. Common reagents used in these reactions include protecting agents like silyl ethers, reducing agents such as lithium aluminum hydride, and butylamine for the amination step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3’-(2-Butylamino)-3’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups at specific positions.
Reduction: Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
3’-(2-Butylamino)-3’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-(2-Butylamino)-3’-deoxyadenosine involves its interaction with various molecular targets, including enzymes and receptors. The butylamino group can enhance its binding affinity to certain targets, while the lack of a hydroxyl group at the 3’ position can affect its metabolic stability and cellular uptake. These interactions can modulate signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)ethanol
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- N-butylpentylone
Uniqueness
3’-(2-Butylamino)-3’-deoxyadenosine is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic pathways, and therapeutic potentials, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
134934-85-3 |
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Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-8(4-21)23-14(11(9)22)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
InChI Key |
CQIQQMZNBWTRTR-FANCQLLMSA-N |
Isomeric SMILES |
CCC(C)N[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CCC(C)NC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
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